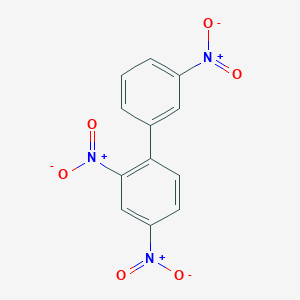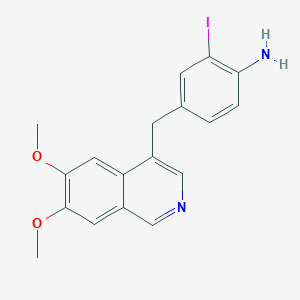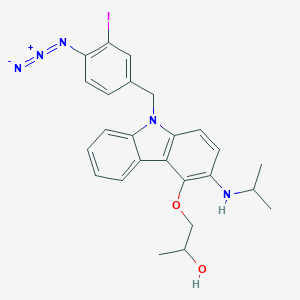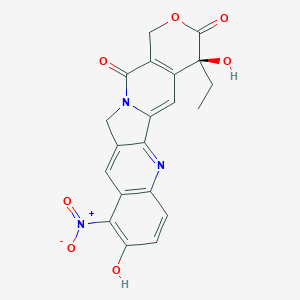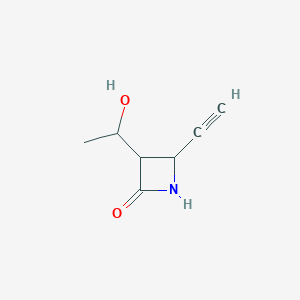
Tyrosyl-tyrosyl-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosyl-tyrosyl-phenylalanine (YYP) is a tripeptide that is composed of tyrosine, phenylalanine, and another tyrosine molecule. It is a peptide that has been studied for its potential use in scientific research due to its unique properties and structure.
Applications De Recherche Scientifique
Electrochemical Sensors and Biosensors
Tyrosyl-tyrosyl-phenylalanine plays a role in electrochemical sensors and biosensors, especially in the detection of phenylalanine, an amino acid essential for human health. These sensors have applications in monitoring genetic disorders like phenylketonuria, where the accumulation of phenylalanine can lead to serious health issues (Dinu & Apetrei, 2020).
Aromatic Amino Acid Hydroxylation
Phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, which are involved in the hydroxylation of aromatic amino acids, are crucial in converting phenylalanine to tyrosine and subsequently to catecholamine neurotransmitters. These processes are significant in understanding various metabolic pathways and genetic disorders like phenylketonuria (Fitzpatrick, 2003).
Signaling and Enzymatic Reactions
The role of tyrosyl phosphorylation in signaling pathways is essential, as seen in the insulin receptor's mechanism. Studies involving mutations of tyrosyl residues to phenylalanine have helped understand the transmission of insulin signals and the functioning of biological receptors (White et al., 1988).
Metabolic Pathways in Plants and Microorganisms
The conversion of phenylalanine to tyrosine is a key step in various metabolic pathways in plants and microorganisms. Understanding these pathways, such as the production of aromatic amino acids and their derivatives, is vital for agricultural and medicinal applications (Maeda, Yoo, & Dudareva, 2011).
Genetic Disorders and Metabolism
Research on phenylalanine and tyrosine metabolism is crucial in understanding and managing inherited metabolic disorders like phenylketonuria. This involves studying enzyme activities and metabolic pathways that are disrupted in these conditions (van Wegberg et al., 2017).
Propriétés
Numéro CAS |
108322-11-8 |
|---|---|
Nom du produit |
Tyrosyl-tyrosyl-phenylalanine |
Formule moléculaire |
C27H29N3O6 |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H29N3O6/c28-22(14-18-6-10-20(31)11-7-18)25(33)29-23(15-19-8-12-21(32)13-9-19)26(34)30-24(27(35)36)16-17-4-2-1-3-5-17/h1-13,22-24,31-32H,14-16,28H2,(H,29,33)(H,30,34)(H,35,36)/t22-,23-,24-/m0/s1 |
Clé InChI |
TYGHOWWWMTWVKM-HJOGWXRNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Autres numéros CAS |
108322-11-8 |
Séquence |
YYF |
Synonymes |
Tyr-Tyr-Phe tyrosyl-tyrosyl-phenylalanine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
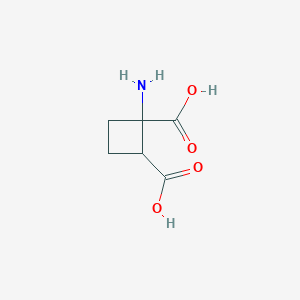
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
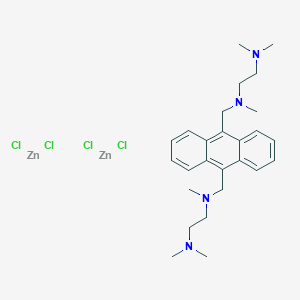
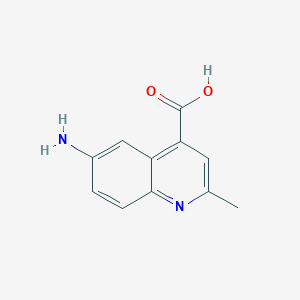
![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)

